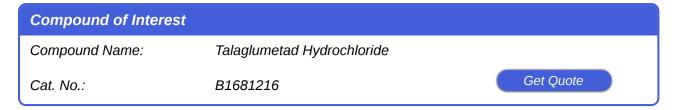


Early-Phase Clinical Trial Results for Talaglumetad Hydrochloride: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaglumetad hydrochloride (formerly LY544344) is a prodrug of the potent and selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonist, eglumetad (LY354740). By acting as an agonist at these receptors, **talaglumetad hydrochloride** modulates glutamatergic neurotransmission, a key pathway in the pathophysiology of anxiety and other neuropsychiatric disorders. The prodrug formulation was developed to enhance the oral bioavailability of the active compound. This document provides a technical summary of the available early-phase clinical trial results for **talaglumetad hydrochloride**, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. Development of this compound was discontinued due to preclinical safety findings, limiting the availability of comprehensive clinical data.

Core Data Presentation

The following tables summarize the key quantitative data from the early-phase clinical studies of **talaglumetad hydrochloride**.

Table 1: Efficacy Results from a Phase 2 Study in Generalized Anxiety Disorder (GAD)[1][2][3]



Outcome Measure	Talaglumetad 8 mg b.i.d. (n=36)	Talaglumetad 16 mg b.i.d. (n=28)	Placebo (n=44)	p-value (16 mg vs. Placebo)
Mean Change from Baseline in HAM-A Total Score		Greater Improvement		<0.05
Response Rate		Significantly Higher		<0.05
Remission Rate		Significantly Higher		<0.05
CGI-I Score		Significantly Greater Improvement		<0.05

This 8-week study was terminated prematurely.[1][2]

Table 2: Safety and Tolerability from a Phase 2 Study in

GAD[1][2]

Adverse Event Profile	Talaglumetad (8 mg and 16 mg b.i.d.)	Placebo
Incidence of Treatment- Emergent Adverse Events	No significant difference	No significant difference
Overall Tolerability	Well tolerated	Well tolerated

Table 3: Efficacy Results from a Study in Healthy Volunteers with Induced Panic Anxiety



Outcome Measure	Talaglumetad 80 mg b.i.d.	Placebo
CCK-4-Induced Panic Symptoms	Significant Reduction	
CCK-4-Induced Subjective Anxiety Ratings	Significant Reduction	

Findings were significant in a subgroup of subjects with a specific hormonal response.

Experimental Protocols Phase 2 Study in Generalized Anxiety Disorder (Dunayevich et al., 2008)

This was an 8-week, randomized, double-blind, placebo-controlled multicenter study designed to evaluate the efficacy and safety of **talaglumetad hydrochloride** in patients with a diagnosis of Generalized Anxiety Disorder (GAD).[1][2]

- Participants: Patients with a diagnosis of GAD and a baseline Hospital Anxiety and Depression Scale (HADS) anxiety subscale score of ≥ 10, indicating moderate illness severity.[1]
- Intervention: Patients were randomized to one of three treatment arms:
 - Talaglumetad hydrochloride 8 mg twice daily (b.i.d.)
 - Talaglumetad hydrochloride 16 mg twice daily (b.i.d.)
 - Placebo
- Primary Outcome Measures: The primary efficacy endpoints were the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score and the Clinical Global Impression of Improvement (CGI-I) score.[1]
- Secondary Outcome Measures: Included response and remission rates.[1]



 Trial Status: The trial was discontinued prematurely due to findings of convulsions in preclinical toxicology studies.[1]

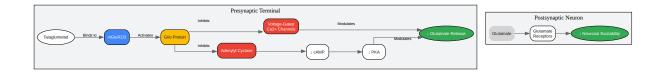
Study in Healthy Volunteers with Cholecystokinin Tetrapeptide (CCK-4)-Induced Panic Anxiety (Kellner et al., 2005)

This study aimed to investigate the anxiolytic effects of **talaglumetad hydrochloride** on experimentally induced panic anxiety in healthy individuals.

- Study Design: A randomized, placebo-controlled, cross-over study.
- Participants: Twelve healthy male volunteers.
- Intervention: Participants were treated orally with **talaglumetad hydrochloride** 80 mg twice daily (b.i.d.) for one week. A dose titration schedule was implemented to enhance tolerability, particularly to mitigate initial nausea.[3]
- Experimental Procedure: Following the one-week treatment period, panic anxiety was induced via intravenous injection of 50 µg of cholecystokinin tetrapeptide (CCK-4).
- Outcome Measures: The primary assessments included the number of CCK-4-induced panic symptoms and subjective anxiety ratings. Stress hormone levels were also measured.

Mandatory Visualizations Signaling Pathway of mGluR2/3 Agonism



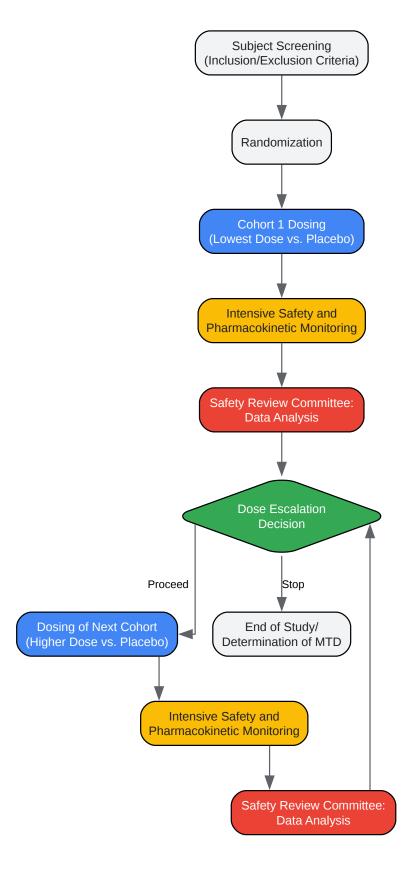


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Caption: Agonism of presynaptic mGluR2/3 by talaglumetad inhibits glutamate release.

Experimental Workflow for a First-in-Human, Single Ascending Dose Study





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Caption: A generalized workflow for a single ascending dose (SAD) clinical trial.



Logical Relationship in Prodrug Administration



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Caption: Conversion of the prodrug talaglumetad to its active form, eglumetad.

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